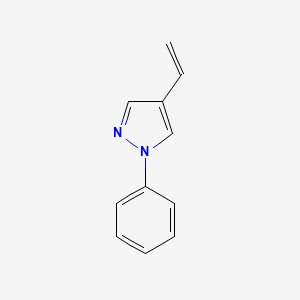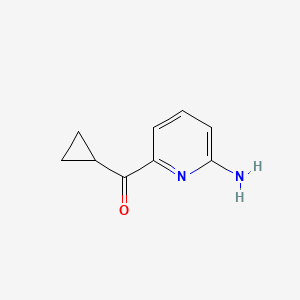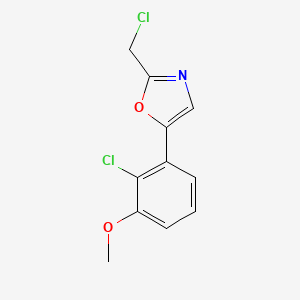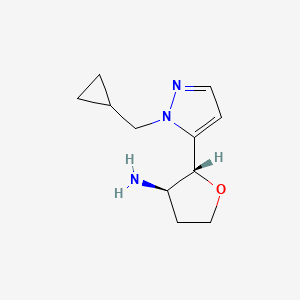![molecular formula C7H11F3O B13583691 2-[1-(Trifluoromethyl)cyclobutyl]ethan-1-ol](/img/structure/B13583691.png)
2-[1-(Trifluoromethyl)cyclobutyl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Trifluoromethyl)cyclobutyl]ethan-1-ol is an organic compound with the molecular formula C7H11F3O It is characterized by the presence of a trifluoromethyl group attached to a cyclobutane ring, which is further connected to an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Trifluoromethyl)cyclobutyl]ethan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Attachment of the Ethan-1-ol Moiety: The ethan-1-ol group is attached through a nucleophilic substitution reaction, often using an alkyl halide as the starting material.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(Trifluoromethyl)cyclobutyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of 2-[1-(Trifluoromethyl)cyclobutyl]ethanone.
Reduction: Formation of 2-[1-(Trifluoromethyl)cyclobutyl]ethane.
Substitution: Formation of 2-[1-(Trifluoromethyl)cyclobutyl]ethyl chloride or bromide.
Aplicaciones Científicas De Investigación
2-[1-(Trifluoromethyl)cyclobutyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[1-(Trifluoromethyl)cyclobutyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
2-[1-(Trifluoromethyl)cyclobutyl]ethan-1-amine hydrochloride: Similar structure but with an amine group instead of a hydroxyl group.
2-[1-(Trifluoromethyl)cyclobutyl]acetic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
2-[1-(Trifluoromethyl)cyclobutyl]ethan-1-ol is unique due to the combination of the trifluoromethyl group and the hydroxyl group attached to a cyclobutane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H11F3O |
|---|---|
Peso molecular |
168.16 g/mol |
Nombre IUPAC |
2-[1-(trifluoromethyl)cyclobutyl]ethanol |
InChI |
InChI=1S/C7H11F3O/c8-7(9,10)6(4-5-11)2-1-3-6/h11H,1-5H2 |
Clave InChI |
LGCRLLLOMPOCIB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(CCO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






aminehydrochloride](/img/structure/B13583647.png)




![2-(4-chlorobenzenesulfonamido)-N-[5-(dimethylamino)pyridin-2-yl]-2-phenylacetamide](/img/structure/B13583695.png)
